molecular formula C14H22BrN5O B12244034 2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide

2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide

Cat. No.: B12244034
M. Wt: 356.26 g/mol
InChI Key: KSUWYZYJMQWVJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide is an organic compound that features a bromopyrimidine moiety linked to a piperazine ring, which is further connected to a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide typically involves multi-step organic reactions. One common method starts with the bromination of pyrimidine to obtain 5-bromopyrimidine. This intermediate is then reacted with piperazine to form 5-bromopyrimidin-2-yl-piperazine. The final step involves the acylation of the piperazine derivative with isopropylpropanamide under suitable conditions, such as the presence of a base like triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with different nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the piperazine ring.

    Acylation and Alkylation: The amide group can be modified through acylation or alkylation reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Acylation/Alkylation: Acyl chlorides or alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or oncological pathways.

    Biological Studies: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Materials Science: It may be utilized in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets. The bromopyrimidine moiety can engage in hydrogen bonding or π-π interactions with biological macromolecules, while the piperazine ring can enhance binding affinity through electrostatic interactions. The compound may inhibit enzymes or modulate receptor activity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol
  • 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine
  • 2-(5-Bromopyrimidin-2-yl)propan-2-ol

Uniqueness

Compared to similar compounds, 2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide stands out due to its specific structural features, such as the combination of a bromopyrimidine moiety with a piperazine ring and an isopropylpropanamide group. These features may confer unique biological activities and physicochemical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H22BrN5O

Molecular Weight

356.26 g/mol

IUPAC Name

2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-propan-2-ylpropanamide

InChI

InChI=1S/C14H22BrN5O/c1-10(2)18-13(21)11(3)19-4-6-20(7-5-19)14-16-8-12(15)9-17-14/h8-11H,4-7H2,1-3H3,(H,18,21)

InChI Key

KSUWYZYJMQWVJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C(C)N1CCN(CC1)C2=NC=C(C=N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.